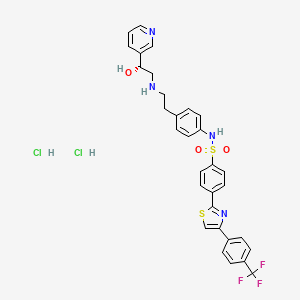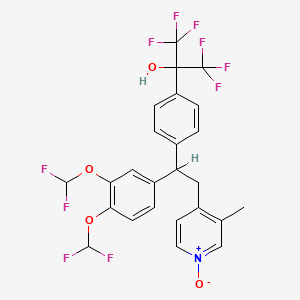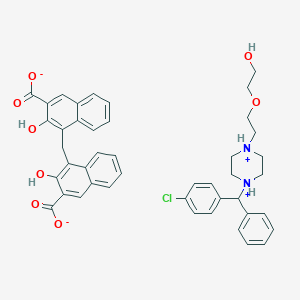
Fumagillol
Descripción general
Descripción
Fumagillol is a mycotoxin produced by the saprophytic filamentous fungus Aspergillus fumigatus . It is a direct precursor of fumagillin, an antimicrobial agent .
Synthesis Analysis
Fumagillol can be synthesized from crotonaldehyde, diethylamine, and acrolein . An efficient, two-step construction of highly complex alkaloid-like compounds from the natural product fumagillol has been described . This approach mimics a biosynthetic cyclase/oxidase sequence, allowing for rapid and efficient structure elaboration of the basic fumagillol scaffold with a variety of readily available coupling partners .Molecular Structure Analysis
Fumagillol has a molecular formula of C16H26O4 . Its average mass is 282.375 Da and its monoisotopic mass is 282.183105 Da .Chemical Reactions Analysis
Fumagillol can undergo controlled 5-exo- or 6-endo-bis-epoxide opening/cyclization, depending on the metal-catalyst additive, leading to highly complex alkaloidal perhydroisoindoles and perhydro-isoquinolines . Perhydroisoindoles can be further remodeled by cascade processes to afford either morpholinone or bridged 4,1-benzoxazepine-containing structures .Physical And Chemical Properties Analysis
Fumagillol is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 390.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 76.4±0.4 cm3 and a polar surface area of 55 Å2 .Aplicaciones Científicas De Investigación
Remodeling of Fumagillol
Fumagillol has been successfully remodeled in several ways using a reaction-discovery-based approach . This approach mimics a biosynthetic cyclase/oxidase sequence, allowing for rapid and efficient structure elaboration of the basic fumagillol scaffold with a variety of readily available coupling partners . This remodeling of Fumagillol has led to the discovery of an oxygen-directed oxidative Mannich reaction .
Diversity-Oriented Synthesis
Fumagillol has been used as a starting point for diversity-oriented synthesis . This strategy breaks through the limitation of traditional library synthesis by sampling new chemical space. The highly oxygenated natural product fumagillol can be reorganized into chemotypes that are distinctly different from the parent structure .
Biosynthesis Mimicry
The remodeling of Fumagillol mimics a biosynthetic cyclase/oxidase sequence . This allows for rapid and efficient structure elaboration of the basic fumagillol scaffold with a variety of readily available coupling partners .
Oxidative Mannich Reaction
The remodeling of Fumagillol has led to the discovery of an oxygen-directed oxidative Mannich reaction . This reaction is part of the two-step diversity-oriented synthesis strategy using cascade cyclizations .
Stability Studies
Soon after the discovery of fumagillin, a series of three articles on the stability of fumagillol were published . These studies focused on photolytic degradation in alcohol solution, photolytic degradation of crystalline fumagillol, and thermal degradation in the presence and absence of air .
Synthesis of Analogues
Numerous research efforts have been aimed at modulating the mode of action of fumagillol by synthesizing analogues . These attempts aim to reduce the cytotoxicity of fumagillol while retaining its beneficial properties .
Mecanismo De Acción
Target of Action
Fumagillol primarily targets the Methionine Aminopeptidase 2 (MetAP2) enzyme . MetAP2 is an enzyme that plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical step in protein synthesis.
Mode of Action
Fumagillol interacts with its target, MetAP2, by binding to it . This binding action results in the inhibition of the MetAP2 enzyme, thereby disrupting protein synthesis. The disruption of protein synthesis can lead to various downstream effects, depending on the specific proteins that are affected.
Biochemical Pathways
The primary biochemical pathway affected by Fumagillol is the protein synthesis pathway, specifically the step involving the removal of the amino-terminal methionine residue from nascent proteins . By inhibiting the MetAP2 enzyme, Fumagillol disrupts this process, which can have various downstream effects. These effects can include the disruption of cell growth and proliferation, as MetAP2 is often essential for these processes.
Pharmacokinetics
The pharmacokinetics of Fumagillol and its derivatives involve complex processes. Fumagillol derivatives exhibit lower levels of permeation across polarized epithelial Caco-2 cells, suggesting a potential impact on bioavailability . Furthermore, the plasma pharmacokinetics of certain Fumagillol derivatives reveal slow absorption through the gut . The maximum tolerated dose (MTD) of one such derivative was found to be 1,500 mg/kg, which is 227-fold higher than the fully curative dose .
Result of Action
The molecular and cellular effects of Fumagillol’s action primarily involve the disruption of protein synthesis, which can lead to the inhibition of cell growth and proliferation . In the context of disease treatment, this can result in the reduction of pathogenic cells. For example, Fumagillol and its derivatives have shown significant biological activity against Nosema ceranae-infected honeybees .
Action Environment
The action, efficacy, and stability of Fumagillol can be influenced by various environmental factors. For instance, certain Fumagillol derivatives exhibit better thermal and acid stability than Fumagillol, which could prolong the drug shelf life and reduce compound degradation in the stomach . Additionally, the efficacy of Fumagillol can be influenced by factors such as the presence of other compounds, the specific strain of the target organism, and the overall health status of the host organism .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCTNCUIVEQOY-JQOWZUPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fumagillol | |
CAS RN |
108102-51-8 | |
| Record name | Fumagillol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108102-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumagillol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUMAGILLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)


![(2E)-N-[(5-bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide](/img/structure/B1674110.png)
![(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine](/img/structure/B1674111.png)

![(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B1674114.png)
![[18F]-Spa-RQ](/img/structure/B1674115.png)
![7-(tert-Butyl)-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1674117.png)
